methyl 6-cyano-1H-indole-2-carboxylate

LogP Lipophilicity Drug-likeness

Researchers synthesizing HIV-1 integrase strand transfer inhibitors often face low yields during final ester deprotection, compromising mass recovery of high-value intermediates. Methyl 6-cyano-1H-indole-2-carboxylate (CAS 104291-83-0) directly addresses this bottleneck: quantitative hydrolysis to the 6-cyano-1H-indole-2-carboxylic acid INSTI pharmacophore is achieved in 95% yield, preserving the C6-cyano group essential for Mg²⁺ chelation in the integrase active site. • Differentiated electronic profile (pKa 10.5 vs. 13.59 for 5-cyano isomer) enables selective N-alkylation under mild conditions, accelerating fragment-growing campaigns. • LogP 2.81 facilitates efficient extraction and chromatographic purification compared to non-cyanated analogs. • Consistent 97% purity across all batches ensures reproducibility in library synthesis and scale-up.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 104291-83-0
Cat. No. B170348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-cyano-1H-indole-2-carboxylate
CAS104291-83-0
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N
InChIInChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-3-2-7(6-12)4-9(8)13-10/h2-5,13H,1H3
InChIKeyVDOVWALYWVUEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Cyano-1H-indole-2-carboxylate: Differentiated Indole Building Block for R&D


Methyl 6-cyano-1H-indole-2-carboxylate (CAS 104291-83-0) is a disubstituted indole derivative bearing an electron-withdrawing cyano group at the 6-position and a methyl ester at the 2-position (molecular formula C₁₁H₈N₂O₂, MW 200.19) . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor to 6-cyano-1H-indole-2-carboxylic acid, a validated scaffold for HIV‑1 integrase strand transfer inhibitors , and in the construction of kinase inhibitor libraries . The compound's computed LogP of 2.81 and pKa of 10.5 [1] differentiate it markedly from non‑cyanated and regioisomeric indole‑2‑carboxylate analogs, directly impacting its reactivity profile, purification behavior, and suitability for specific synthetic routes.

Why Methyl 6-Cyanoindole-2-carboxylate Has No Direct Substitute


Indole‑2‑carboxylate derivatives are not interchangeable building blocks. The absence of a cyano group (as in methyl indole‑2‑carboxylate) dramatically alters lipophilicity and electronic character, while regioisomeric placement of the cyano substituent (e.g., 5‑cyano vs 6‑cyano) changes N–H acidity by over three pKa units and dictates the regiochemical outcome of electrophilic substitution and cross‑coupling reactions [1]. These differences propagate into divergent pharmacokinetic profiles of downstream drug candidates, distinct polymer morphologies in materials applications, and non‑overlapping reactivity in multistep syntheses where a C6‑electro‑withdrawing group is specifically required for target engagement. The quantitative evidence below demonstrates why substitution is not a viable option without re‑optimizing the entire synthetic sequence.

Methyl 6-Cyanoindole-2-carboxylate: Differentiation Evidence vs. Analogs


Lipophilicity Advantage of 6-Cyano Substitution

Methyl 6-cyano-1H-indole-2-carboxylate exhibits a computed LogP of 2.81 , compared with 1.99 for the non-cyanated methyl indole-2-carboxylate [1]. The cyano group contributes an increase of +0.82 log units, corresponding to an approximately 6.6‑fold higher partition coefficient. This difference is relevant for medicinal chemistry programs where increased lipophilicity correlates with enhanced membrane permeability and blood‑brain barrier penetration potential.

LogP Lipophilicity Drug-likeness

N–H Acidity: 6-Cyano vs. 5-Cyano Regioisomer

The indolic N–H proton of methyl 6-cyano-1H-indole-2-carboxylate has a pKa of 10.5 [1], whereas the 5‑cyano regioisomer exhibits a significantly higher predicted pKa of 13.59 . The ΔpKa of 3.09 units reflects the stronger electron‑withdrawing resonance effect of the cyano group when positioned at C6 (para to the indole nitrogen via the conjugated π‑system) rather than at C5 (meta orientation). This enhanced acidity facilitates N‑alkylation, N‑acylation, and metal‑catalyzed N‑arylation reactions under milder conditions, enabling chemoselective transformations that are sluggish or unproductive with the 5‑cyano analog.

pKa N-H acidity Regioisomer

Synthetic Utility: Efficient Hydrolysis to HIV Integrase Scaffold

Methyl 6-cyano-1H-indole-2-carboxylate undergoes quantitative alkaline hydrolysis (1 M NaOH, MeOH, 40 °C, 2 h) to afford 6-cyano-1H-indole-2-carboxylic acid in 95% isolated yield . This compares favorably with the 70–80% yields reported for analogous indole ester hydrolyses under comparable conditions [1]. The resulting carboxylic acid is a validated scaffold for HIV‑1 integrase strand transfer inhibitors (INSTIs), with derivatives showing nanomolar activity (EC₅₀ = 2–3 nM in strand transfer assays) [2]. The high conversion efficiency of the methyl ester, combined with the fact that the carboxylic acid product is directly used in medicinal chemistry without further purification in many protocols, reduces mass loss and improves process mass intensity in multi‑gram to kilogram campaigns.

Synthetic yield Hydrolysis HIV integrase

Melting Point and Handling: 6-Cyano Advantage

Methyl 6-cyano-1H-indole-2-carboxylate melts at 108–109 °C [1], compared with 151–153 °C for the non‑cyanated methyl indole‑2‑carboxylate . The 43 °C reduction in melting point reflects disruption of crystal packing by the cyano dipole and facilitates dissolution in organic solvents at ambient temperature. This is operationally significant in parallel synthesis and flow chemistry where room‑temperature solubility determines throughput and reactor fouling risk. The compound is supplied as a white crystalline solid with typical purity of 97% (HPLC) and is stable under recommended storage conditions (2–8 °C, desiccated) .

Melting point Physical form Process chemistry

Electropolymerization: Nanofiber Morphology from 6-Cyanoindole

When converted to 6‑cyanoindole monomer (via decarboxylation of the 2‑carboxylate), the 6‑cyano substitution enables successful electropolymerization into poly(6‑cyanoindole) (P6CIn) with a nanofiber morphology, as confirmed by scanning electron microscopy [1]. In contrast, 4‑cyanoindole cannot be electrodeposited into a polymer due to steric effects [1]. Among the three electropolymerizable cyanoindole isomers, P5CIn achieves the highest specific capacitance (493 F g⁻¹ at 2.5 A g⁻¹), while P6CIn provides an intermediate electrochemical profile suitable for copolymerization with EDOT to yield electrochromic materials with tunable band gaps [2]. For procurement of monomers for conductive polymer R&D, the 6‑cyano isomer occupies a unique reactivity niche: polymerizable (unlike 4‑cyano), yet with distinct electronic and morphological properties from the 5‑cyano and 7‑cyano counterparts.

Electropolymerization Supercapacitor Morphology

Methyl 6-Cyanoindole-2-carboxylate: Key Application Scenarios


HIV‑1 Integrase Strand Transfer Inhibitor (INSTI) Lead Optimization and Scale‑up

Procure methyl 6-cyano-1H-indole-2-carboxylate as the direct precursor to 6-cyano-1H-indole-2-carboxylic acid, a validated INSTI pharmacophore. The 95% hydrolysis yield outperforms typical indole ester deprotections, ensuring high mass recovery when synthesizing derivatives with reported EC₅₀ values as low as 2–3 nM against HIV‑1 integrase strand transfer [6]. The C6‑cyano group chelates Mg²⁺ ions in the integrase active site alongside the C2 carboxylate, a binding mode inaccessible to 5‑cyano or non‑cyanated analogs.

Kinase Inhibitor Library Construction Requiring C6 Substitution

Use methyl 6-cyano-1H-indole-2-carboxylate as a benzofuran inhibitor precursor targeting mitogen‑activated protein kinase phosphatase‑1 (MKP‑1), with applications in diabetes and obesity research . The 6‑cyano substitution provides the necessary electronic bias for downstream cyclization reactions, while the methyl ester serves as a masked carboxylic acid that can be liberated quantitatively. The 6‑fold higher lipophilicity (LogP 2.81 vs. 1.99 for non‑cyanated analog) [6] improves intermediate extraction and chromatographic purification in library production workflows.

Electrochromic & Supercapacitor Copolymers from 6-Cyanoindole

Convert methyl 6-cyano-1H-indole-2-carboxylate to 6‑cyanoindole (via ester hydrolysis and decarboxylation) for electrocopolymerization with EDOT to fabricate electrochromic devices . The resulting P(6CNIn‑co‑EDOT) copolymers exhibit tunable optical properties distinct from those obtained from 5‑cyanoindole or unsubstituted indole. The nanofiber morphology of P6CIn [6] provides high surface area for charge storage, making it suitable as a component in composite supercapacitor electrodes where balanced capacitance and cycling stability are required.

Fragment-Based Drug Discovery: Regioselective N‑Functionalization

Exploit the enhanced N–H acidity of the 6‑cyano isomer (pKa 10.5 vs. 13.59 for the 5‑cyano isomer) to achieve selective N‑alkylation or N‑arylation at the indole nitrogen without affecting other base‑sensitive functional groups. This chemoselectivity is especially valuable in fragment‑growing campaigns where late‑stage diversification of the indole scaffold must proceed under mild conditions. The lower melting point (108–109 °C) [6] further facilitates dissolution in diverse solvent systems required for high‑throughput experimentation platforms.

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